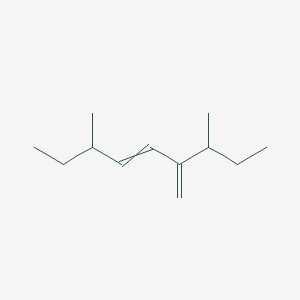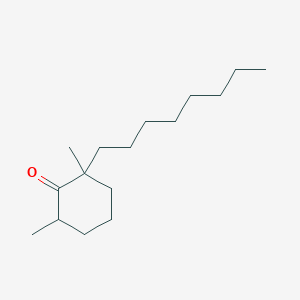
N-(N,N'-Diethylcarbamimidoyl)-N,N'-diethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea is a chemical compound with a unique structure that includes both carbamimidoyl and thiourea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea typically involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then reacted with diethylcarbamoyl chloride. The reaction conditions often require a solvent such as toluene and a catalyst like imidazole to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betrixaban: A factor Xa inhibitor with a similar carbamimidoyl structure.
N-(N,N-Dimethylcarbamimidoyl)-2-nitrobenzenesulfonamide: Another compound with a carbamimidoyl group, used in different applications.
Uniqueness
N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea is unique due to its combination of carbamimidoyl and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications that require these combined functionalities .
Propriétés
Numéro CAS |
61479-68-3 |
|---|---|
Formule moléculaire |
C10H22N4S |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
1-(N,N'-diethylcarbamimidoyl)-1,3-diethylthiourea |
InChI |
InChI=1S/C10H22N4S/c1-5-11-9(12-6-2)14(8-4)10(15)13-7-3/h5-8H2,1-4H3,(H,11,12)(H,13,15) |
Clé InChI |
YHRSEBCDQWMVIP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCC)N(CC)C(=S)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


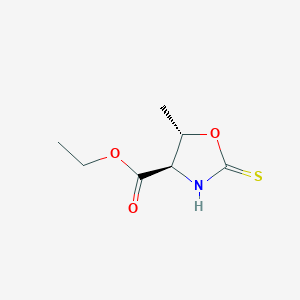

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)

![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)
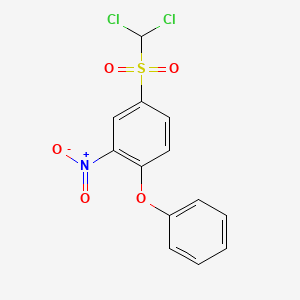
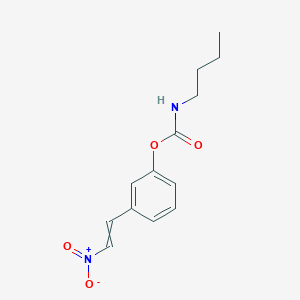
![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
